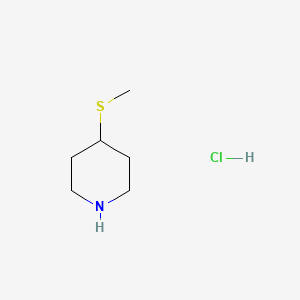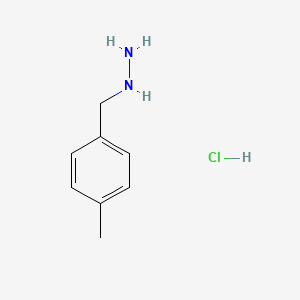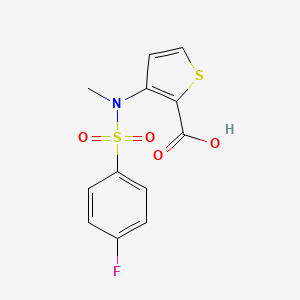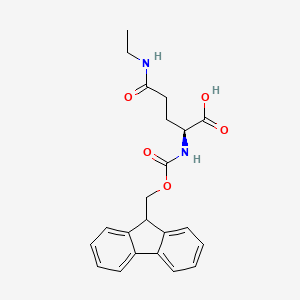
Fmoc-(n-gamma-ethyl)-l-glutamine
Übersicht
Beschreibung
Fmoc-(N-gamma-ethyl)-L-glutamine is a compound used in proteomics research. Its chemical formula is C22H24N2O5 , and it has a molecular weight of 396.44 g/mol . This compound is part of the Fmoc (9-fluorenylmethoxycarbonyl) family, commonly employed in peptide synthesis.
Molecular Structure Analysis
The molecular structure of Fmoc-(N-gamma-ethyl)-L-glutamine consists of a glutamine backbone with an additional N-gamma-ethyl group. The compound contains aromatic rings, amide functional groups, and carboxylic acid moieties. The detailed arrangement of atoms and bonds can be visualized using molecular modeling software .
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and Material Chemistry
The ultrasound-induced gelation of fluorenyl-9-methoxycarbonyl-l-lysine and its dipeptide derivatives, including those involving modifications similar to Fmoc-(n-gamma-ethyl)-l-glutamine, shows significant applications in material chemistry. These compounds act as gelators to gelate a variety of alcohols and aromatic solvents under sonication conditions. The self-assembly into supramolecular fibrous networks, driven by π-π stacking and hydrogen bonding, highlights their potential in creating structured materials (Geng et al., 2017).
Analytical Methods
Fmoc derivatives are instrumental in analytical chemistry for amino acid analysis. A method described for the determination of free arginine, glutamine, and β-alanine in nutritional products employs the fluorescent tag FMOC for derivatization, followed by reversed-phase HPLC for quantification. This approach underscores the relevance of Fmoc derivatives in the precise and accurate analysis of amino acids in complex mixtures (Baxter & Johns, 2012).
Advanced Synthesis Techniques
Research on N-alkoxycarbonyl-glutamic and aspartic acids explores the activation and cyclodehydration reactions, providing insights into the complex synthesis processes involving Fmoc-protected amino acids. Such studies facilitate the understanding of peptide bond formation and the synthesis of novel peptides and proteins, which is crucial for various applications in biochemistry and pharmaceuticals (Chen & Benoiton, 2009).
Nanotechnology and Material Science
The controlled aggregation properties of modified single amino acids, including Fmoc-protected variants, indicate significant potential in nanotechnology and material science. The ability of these compounds to self-assemble into various structures under different conditions opens avenues for the design of novel nanoarchitectures with potential applications in bioscience and biomedical fields (Gour et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-5-(ethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-2-23-20(25)12-11-19(21(26)27)24-22(28)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,23,25)(H,24,28)(H,26,27)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOWYLMRDPXICX-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



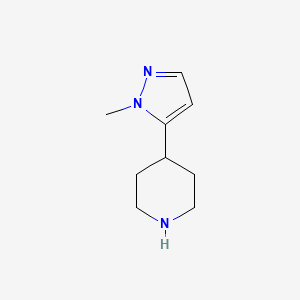

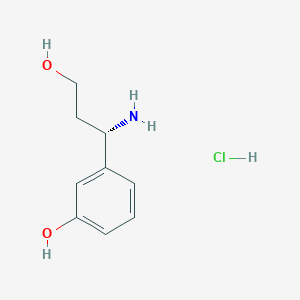
![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1463570.png)
![Hydrazine, [4-bromo-2-(trifluoromethyl)phenyl]-](/img/structure/B1463575.png)
amine](/img/structure/B1463577.png)

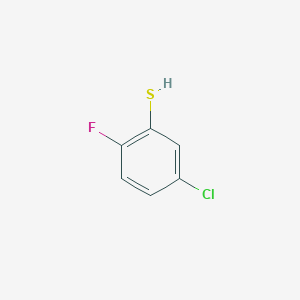
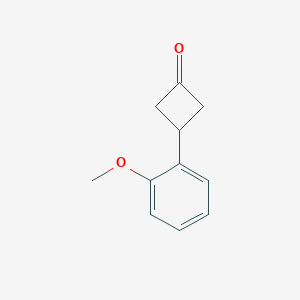
![2-[5-(piperidin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1463584.png)
![2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol](/img/structure/B1463586.png)
